molecular formula C17H18N2O3 B4167895 N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide

N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4167895
M. Wt: 298.34 g/mol
InChI Key: SPFLFULKAZIUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and has been studied extensively due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the progression of various diseases. It has been shown to inhibit the activity of HDACs, which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of tumor cells. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide. One potential area of research is the development of new analogs and derivatives that have improved solubility and potency. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of this compound and its effects on various biological processes.

Scientific Research Applications

N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in the study of various biological processes, including cancer cell growth, apoptosis, and inflammation. Additionally, it has been used as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-15-11-7-6-10-14(15)19-16(20)12-18-17(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFLFULKAZIUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.